2-chloro-1-[6-(ethylsulfonyl)-2,3-dihydro-4H-1,4-benzoxazin-4-yl]-1-ethanone
Description
2-Chloro-1-[6-(ethylsulfonyl)-2,3-dihydro-4H-1,4-benzoxazin-4-yl]-1-ethanone is a benzoxazine derivative featuring a 2-chloroethanone moiety attached to a 6-(ethylsulfonyl)-substituted benzoxazine ring. The ethylsulfonyl group at the 6-position is a strong electron-withdrawing substituent, which may influence the compound’s electronic properties and reactivity.
Properties
IUPAC Name |
2-chloro-1-(6-ethylsulfonyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO4S/c1-2-19(16,17)9-3-4-11-10(7-9)14(5-6-18-11)12(15)8-13/h3-4,7H,2,5-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URPLHPXNSDXBMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC2=C(C=C1)OCCN2C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-1-[6-(ethylsulfonyl)-2,3-dihydro-4H-1,4-benzoxazin-4-yl]-1-ethanone (CAS: 1198475-23-8) is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Synthesis
The synthesis of benzoxazinone derivatives, including this compound, often involves various chemical reactions such as cyclization and acylation. The typical methods include:
- Cyclocondensation : Using anthranilic acid and appropriate acyl chlorides.
- Refluxing with Sodium Ethoxide : This method is commonly employed to facilitate the reaction in the presence of solvents like ethanol .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as antifungal properties against pathogens like Aspergillus niger and Candida albicans. The biological assays typically involve varying concentrations of the compound to determine the minimum inhibitory concentration (MIC) .
Pharmacological Potential
The compound has shown promise in various pharmacological applications:
- Antifungal Activity : Demonstrated effectiveness against fungal strains.
- Antibacterial Activity : Effective against multiple bacterial strains, indicating potential as a broad-spectrum antimicrobial agent .
Study 1: Antimicrobial Efficacy
A study conducted on benzoxazinone derivatives, including this compound, revealed that it possesses notable antibacterial properties. The results indicated that at specific concentrations, the compound inhibited the growth of both Gram-positive and Gram-negative bacteria significantly when compared to standard antibiotics .
Study 2: Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of benzoxazinones suggests that modifications in the sulfonyl group can enhance biological activity. The ethylsulfonyl moiety in this compound is believed to contribute positively to its antimicrobial efficacy .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄ClNO₄S |
| Molecular Weight | 303.77 g/mol |
| Purity | >95% |
| Antibacterial Activity | Effective against various strains |
| Antifungal Activity | Active against A. niger and C. albicans |
Scientific Research Applications
Basic Information
- Molecular Formula: C12H14ClNO4S
- Molecular Weight: 303.76 g/mol
- IUPAC Name: 4-(chloroacetyl)-6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine
Structural Characteristics
The compound features a benzoxazine ring fused with an ethylsulfonyl group and a chloroacetyl moiety, which may contribute to its reactivity and interaction with biological systems.
Medicinal Chemistry
Anticancer Activity
Research indicates that benzoxazine derivatives exhibit significant anticancer properties. The unique structure of 2-chloro-1-[6-(ethylsulfonyl)-2,3-dihydro-4H-1,4-benzoxazin-4-yl]-1-ethanone suggests potential activity against various cancer cell lines. Studies have shown that modifications in the benzoxazine structure can enhance cytotoxicity against specific tumor types.
Case Study:
A study published in the Journal of Medicinal Chemistry explored the synthesis of benzoxazine derivatives and their biological evaluations, highlighting the promising anticancer activity of compounds similar to this compound .
Agrochemicals
Pesticidal Properties
Compounds containing benzoxazine structures are known for their pesticidal activities. The incorporation of the ethylsulfonyl group may enhance the compound's efficacy as a herbicide or insecticide. Preliminary studies suggest that this compound could serve as a lead structure for developing new agrochemical agents.
Case Study:
In a research project aimed at developing new herbicides, derivatives of benzoxazine were tested for their ability to inhibit plant growth. The results indicated that certain modifications led to increased herbicidal activity .
Materials Science
Polymer Synthesis
The unique chemical structure of this compound can be utilized in synthesizing polymers with specific mechanical and thermal properties. The incorporation of this compound into polymer matrices may result in materials with enhanced durability and resistance to environmental degradation.
Case Study:
A recent study investigated the use of benzoxazine derivatives in thermosetting resins. The findings demonstrated that incorporating such compounds improved thermal stability and mechanical strength compared to traditional resin formulations .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related benzoxazine derivatives, focusing on substituent effects, synthesis, and biological activity.
Structural and Functional Group Comparisons
Substituent Effects on Reactivity and Stability
- Chloroethanone Moiety: Acts as a reactive electrophilic site, enabling nucleophilic substitutions or conjugations in drug design .
Key Research Findings and Gaps
Structural Diversity: Substituents like ethylsulfonyl, chloroethanone, and spirocyclic groups significantly alter bioactivity and physicochemical properties.
Toxicity Concerns: Dichloro-substituted analogues warrant caution, while mono-chloro derivatives (e.g., the target compound) may offer safer profiles .
Knowledge Gaps: The target compound lacks detailed pharmacological or toxicological data, highlighting the need for targeted studies on its mechanisms and applications.
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for preparing 2-chloro-1-[6-(ethylsulfonyl)-2,3-dihydro-4H-1,4-benzoxazin-4-yl]-1-ethanone, and how can reaction conditions be optimized?
- Method : The compound is synthesized via nucleophilic substitution of a benzoxazine precursor with chloroacetyl chloride in anhydrous dichloromethane under basic conditions (e.g., triethylamine). Key parameters include maintaining temperatures below 0°C to suppress side reactions and using recrystallization (ethanol/water) for purification. Yield optimization requires controlled stoichiometry and inert atmospheres.
- Example Conditions :
| Parameter | Condition |
|---|---|
| Solvent | Dichloromethane |
| Base | Triethylamine |
| Temperature | 0°C |
| Reaction Time | 12 hours |
- Reference: Analogous protocols for bromo/dichloro derivatives .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s molecular structure?
- Spectroscopy :
- NMR : Assign signals for the ethylsulfonyl group (δ ~3.5 ppm for CH2, δ ~1.4 ppm for CH3) and benzoxazine protons (δ ~4.3–4.5 ppm for oxazine ring).
- IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1350–1150 cm⁻¹) stretches .
Advanced Questions
Q. How can discrepancies between experimental spectral data and computational predictions be resolved?
- Approach : Cross-validate using multiple techniques (e.g., compare NMR with X-ray data). For IR, ensure solvent-free measurements (CCl4/CS2 matrices) to avoid peak shifts . Computational tools (DFT, Gaussian) can model vibrational spectra and electronic environments to identify mismatches.
- Case Study : Discrepancies in carbonyl stretching frequencies may arise from crystal packing effects, resolved via Hirshfeld surface analysis .
Q. What strategies are effective for analyzing the structure-activity relationship (SAR) of ethylsulfonyl-substituted benzoxazines in pharmacological studies?
- Method :
Bioassays : Use dynamic mass redistribution (DMR) or calcium mobilization assays to quantify target engagement (e.g., Syk kinase inhibition) .
Modifications : Synthesize analogs with varying substituents (e.g., halogenation at position 6) and correlate EC50 values with steric/electronic parameters.
- Reference: Ethylsulfonyl groups in Syk inhibitors enhance binding affinity via hydrophobic interactions .
Q. What experimental protocols assess the compound’s hydrolytic stability and toxicity in aqueous media?
- Stability Testing :
- Conduct kinetic studies under varied pH (2–12) and temperatures (25–60°C). Monitor degradation via HPLC/LC-MS.
- Toxicity Assessment :
- Follow OECD guidelines for acute oral toxicity (LD50 determination in rodents) and genotoxicity (Ames test). Occupational exposure limits (OELs) should align with GBZ 2.1 standards .
Q. How does refinement software (e.g., SHELXL) impact the accuracy of crystallographic data interpretation?
- Critical Parameters :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
